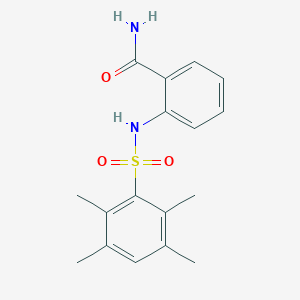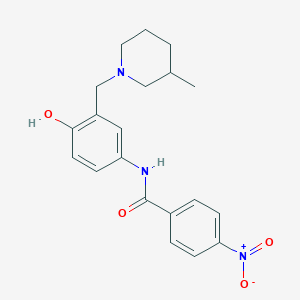![molecular formula C16H25NO4S B230799 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine, also known as DESPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DESPM is a piperidine derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine exerts its effects through various mechanisms of action. In cancer cells, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and MAPK signaling pathways. In neurological disorders, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has been shown to have various biochemical and physiological effects. In cancer cells, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine inhibits the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine inhibits the aggregation of amyloid-beta and alpha-synuclein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has several advantages for lab experiments, including its high yield and purity, simple and efficient synthesis method, and promising results in various scientific research applications. However, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine also has some limitations, including its potential toxicity, limited solubility, and lack of in vivo studies.
Direcciones Futuras
There are several future directions for 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine research, including:
1. Developing new 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine derivatives with improved solubility and reduced toxicity.
2. Conducting in vivo studies to evaluate the efficacy and safety of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine.
3. Investigating the potential use of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders.
4. Exploring the molecular mechanisms underlying the effects of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine in cancer, inflammation, and neurological disorders.
5. Developing new methods for the synthesis of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine and its derivatives.
Conclusion:
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine is a promising chemical compound that has shown significant potential in various scientific research applications. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has a simple and efficient synthesis method, and its mechanism of action has been studied extensively. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has several advantages for lab experiments, but also has some limitations. There are several future directions for 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine research, including developing new 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine derivatives, conducting in vivo studies, and exploring the molecular mechanisms underlying its effects.
Métodos De Síntesis
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine can be synthesized using a simple and efficient method that involves the reaction of 2,5-Diethoxy-4-methylbenzenesulfonyl chloride with piperidine in the presence of a base. The reaction yields 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine as a white crystalline solid with a high yield and purity.
Aplicaciones Científicas De Investigación
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has shown significant potential in various scientific research applications, including cancer research, inflammation, and neurological disorders. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine |
|---|---|
Fórmula molecular |
C16H25NO4S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-(2,5-diethoxy-4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H25NO4S/c1-4-20-14-12-16(15(21-5-2)11-13(14)3)22(18,19)17-9-7-6-8-10-17/h11-12H,4-10H2,1-3H3 |
Clave InChI |
UBVJABAOXLINOB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)



![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)



